

The Discovery of Ascomycin from Streptomyces hygroscopicus: A Technical Guide

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Compound of Interest

Compound Name: Ascomycin

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Abstract

Ascomycin, also known as FK520, is a 23-membered macrolide with potent immunosuppressive properties, first isolated from the fermentation broth of *Streptomyces hygroscopicus*.^{[1][2]} Structurally similar to tacrolimus (FK506), **ascomycin** has garnered significant attention for its therapeutic potential in treating autoimmune disorders and preventing organ transplant rejection.^{[3][4]} This technical guide provides an in-depth overview of the discovery of **ascomycin**, focusing on its production from *Streptomyces hygroscopicus*, detailing experimental protocols for its isolation and analysis, and illustrating the key biological pathways involved in its biosynthesis and mechanism of action. Quantitative data from various studies are summarized to provide a comparative analysis of production yields under different conditions.

Introduction

The discovery of **ascomycin** originated from screening programs aimed at identifying novel antifungal agents.^[4] It was isolated from *Streptomyces hygroscopicus* var. *ascomyceticus* and was later found to possess significant immunosuppressive activity.^{[5][6]} This activity stems from its ability to inhibit calcineurin, a key enzyme in the T-cell activation pathway, after forming a complex with the immunophilin FKBP12.^{[3][7]} This mechanism is shared with tacrolimus, making **ascomycin** a valuable compound for immunological research and drug development.

[8] Pimecrolimus, a derivative of **ascomycin**, is a clinically approved treatment for atopic dermatitis.[4][5]

Production of Ascomycin from Streptomyces hygroscopicus

The production of **ascomycin** is primarily achieved through submerged fermentation of various strains of *Streptomyces hygroscopicus*. [4][9] Over the years, significant efforts have been made to enhance the yield of **ascomycin** through strain improvement, media optimization, and process control.

Strain Improvement

The original producing strain, *Streptomyces hygroscopicus* ATCC 14891, has been subjected to various mutagenesis techniques to develop high-yielding mutants. [5] One effective method has been the use of atmospheric and room temperature plasma (ARTP) mutagenesis, which has resulted in strains with significantly increased **ascomycin** production. [5]

Fermentation Media and Conditions

The composition of the fermentation medium plays a critical role in the final yield of **ascomycin**. Key components include carbon sources, nitrogen sources, and trace elements. Optimization of these components has led to substantial improvements in production.

Table 1: Comparison of **Ascomycin** Production under Different Fermentation Conditions

Strain	Fermentation Method	Key Media Components	Optimized Parameters	Ascomycin Yield (mg/L)	Reference
S. hygroscopicus ATCC 14891	Shake Flask	Soluble starch, peanut meal, soybean oil	-	~373.8	[5]
S. hygroscopicus SFK-36 (mutant)	Shake Flask	Soluble starch (81.0 g/L), peanut meal (57.4 g/L), soybean oil (15.8 g/L)	pH 6.5, 28°C, 44-48h seed age	1466.3	[5][10]
S. hygroscopicus SFK-36 (mutant)	5 L Fermenter	Optimized medium	Controlled pH and dissolved oxygen	1476.9	[5][11]
S. hygroscopicus var. ascomyceticus FS35	Shake Flask	Starch (22 g/L), dextrin (52 g/L)	Co-overexpression of phaC and fkbU	626.30	[12]
S. hygroscopicus var. ascomyceticus ATCC 14891	Shake Flask	Addition of 0.8% n-butanol at 27h	-	569.4	[13][14]
S. hygroscopicus var. ascomyceticus FS35	Shake Flask	Addition of resin HP20	-	460	[15]

S. hygroscopicu s var. ascomyceticu s SA68 (mutant)	Shake Flask	Addition of 3 g/L shikimic acid at 24h	-	450	[6] [16]
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Experimental Protocols

Strain Mutagenesis using Atmospheric and Room Temperature Plasma (ARTP)

This protocol describes a method for generating high-yielding mutants of *S. hygroscopicus*.[\[5\]](#)

- Spore Suspension Preparation: Harvest spores from a fresh slant medium of *S. hygroscopicus* ATCC 14891. Prepare a spore suspension of approximately 107 spores/mL.
[\[5\]](#)
- ARTP Treatment: Place 10 µL of the spore suspension onto a sterile stainless-steel plate. Irradiate the sample using an ARTP Mutagenesis Breeding Machine with the following parameters:
 - Radiofrequency power input: 100 W
 - Gas flow of pure helium: 10 L/min
 - Distance between plasma torch nozzle and sample plate: 2 mm
 - Treatment duration: Varied (e.g., 0, 30, 60, 90, 120, 150 seconds) to determine optimal exposure.[\[5\]](#)
- Mutant Screening: Inoculate the treated spores into fermentation medium in shaking flasks. After a suitable incubation period, analyze the **ascomycin** yield from each mutant to identify high-producing strains.[\[5\]](#)

Fermentation of *S. hygroscopicus* for Ascomycin Production

This protocol outlines the general procedure for submerged fermentation.[5]

- **Seed Culture Preparation:** Inoculate spores of *S. hygroscopicus* into a seed medium (e.g., corn steep liquor, glucose, cottonseed meal, KH₂PO₄) in a flask. Incubate at 28°C and 200 rpm.[5]
- **Production Culture:** Transfer a 10% (v/v) seed culture into a production fermentation medium in a larger flask or a fermenter. The production medium composition is critical and should be optimized (see Table 1).[5]
- **Incubation:** Incubate the production culture at 28°C with agitation (e.g., 200 rpm) for a specified duration (e.g., up to 192 hours).[4][5] Monitor parameters such as pH and dissolved oxygen in a fermenter.

Extraction and Quantification of Ascomycin

This protocol describes the extraction of **ascomycin** from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).[5]

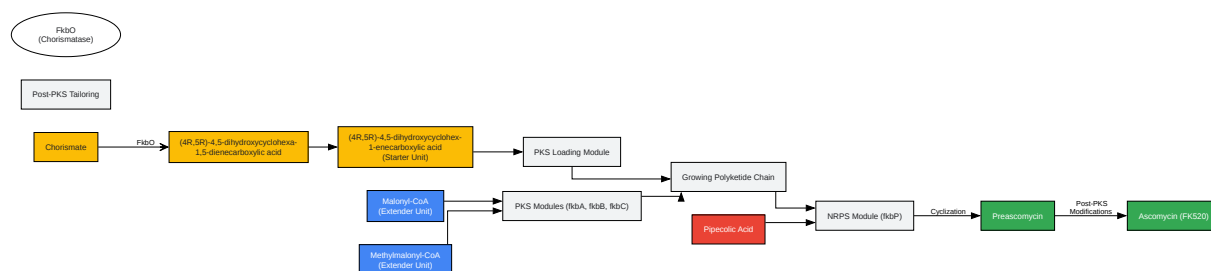
- **Extraction:** Dilute the fermentation broth with four volumes of acetone. Subject the mixture to ultrasonication (e.g., 50 Hz for 20 min) to lyse the cells, as **ascomycin** is an intracellular metabolite.[4][5] Centrifuge the mixture to pellet cell debris.
- **Sample Preparation:** Filter the supernatant through a 0.22 µm filter.[5]
- **HPLC Analysis:** Analyze the filtered supernatant by HPLC. A typical setup includes:
 - **Column:** C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 × 150 mm)
 - **Mobile Phase:** Acetonitrile and deionized water (e.g., 65:35, v/v)
 - **Flow Rate:** 1.0 mL/min
 - **Detection Wavelength:** 210 nm

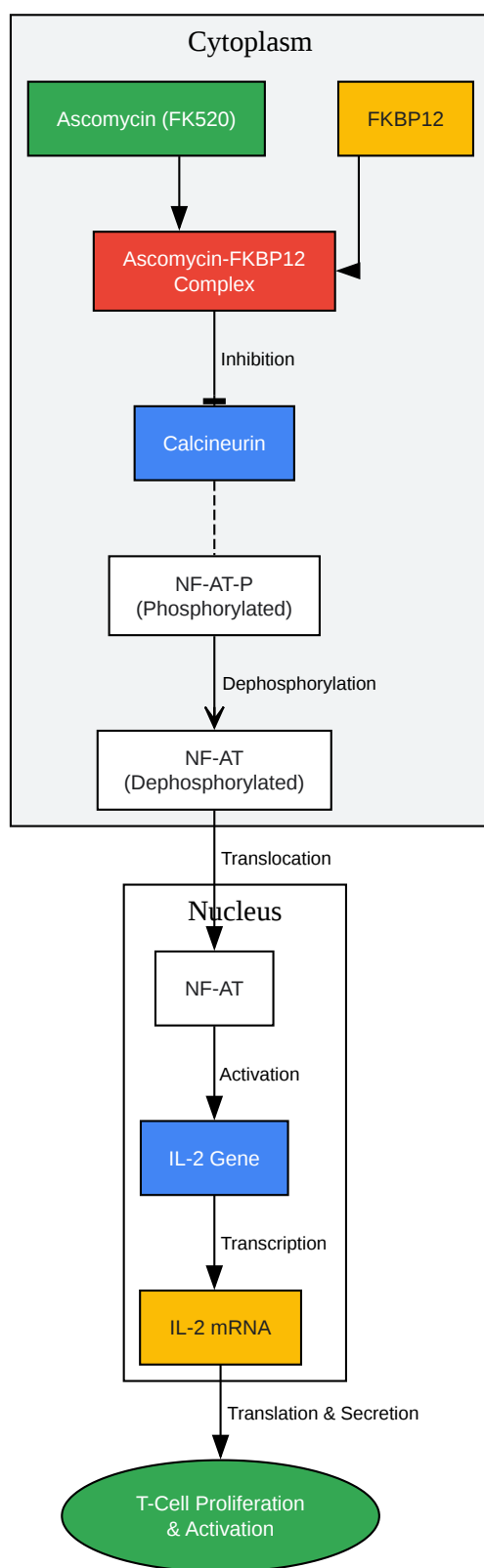
- Column Temperature: 55°C[5]
- Quantification: Use a standard curve prepared with a known concentration of **ascomycin** standard to quantify the yield in the samples.[5]

Biosynthesis and Mechanism of Action

Ascomycin (FK520) Biosynthesis Pathway

Ascomycin is a polyketide synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[17] The biosynthesis starts with a chorismate-derived starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC).[7][18] The enzyme FkbO, a chorismatase, catalyzes the first committed step in the formation of this starter unit.[7] [19] The polyketide chain is then assembled from malonyl-CoA and methylmalonyl-CoA extender units.[6]





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